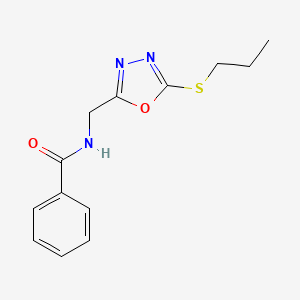

N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

N-((5-(Propylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a propylthio group at the 5-position and a benzamide moiety linked via a methyl group. The 1,3,4-oxadiazole scaffold is renowned for its electron-withdrawing properties, metabolic stability, and versatility in drug design, particularly in antimicrobial and anticancer applications. The propylthio substituent introduces a sulfur-containing alkyl chain, which may enhance lipophilicity and influence binding interactions with biological targets.

Properties

IUPAC Name |

N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-2-8-19-13-16-15-11(18-13)9-14-12(17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDYSDVCSITANY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the following steps:

Formation of 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

Introduction of Propylthio Group: The propylthio group can be introduced via nucleophilic substitution reactions using propylthiol and suitable leaving groups.

Coupling with Benzamide: The final step involves coupling the synthesized 1,3,4-oxadiazole derivative with benzoyl chloride or benzamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other derivatives.

Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed depending on the desired substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted benzamides or oxadiazole derivatives.

Scientific Research Applications

N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its benzamide core, which is known for various pharmacological activities.

Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biological interactions.

Material Science: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules or as a functional additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The oxadiazole ring and benzamide moiety can contribute to binding affinity and specificity, influencing the compound’s biological activity.

Comparison with Similar Compounds

Antifungal 1,3,4-Oxadiazole Derivatives

LMM5 and LMM11 are benzamide-linked 1,3,4-oxadiazoles evaluated as antifungal agents against Candida albicans (Figure 1):

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.

| Feature | Target Compound | LMM5 | LMM11 |

|---|---|---|---|

| Oxadiazole Substituent | 5-(Propylthio) | 5-[(4-Methoxyphenyl)methyl] | 5-(Furan-2-yl) |

| Benzamide Modification | Unsubstituted benzamide | Sulfamoyl group | Sulfamoyl group |

| Antifungal Activity | Not reported | Effective against C. albicans | Effective against C. albicans |

Key Insights :

- The propylthio group in the target compound differs from the arylalkyl (LMM5) and heteroaryl (LMM11) substituents. Sulfur in propylthio may improve membrane penetration compared to polar methoxy or furan groups.

- Both LMM5 and LMM11 include sulfamoyl groups on the benzamide, which are absent in the target compound. Sulfamoyl moieties are known to enhance target binding via hydrogen bonding.

1,3,4-Oxadiazoles as HDAC Inhibitors

2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide (Figure 2) demonstrates potent HDAC-8 inhibition and cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231).

| Feature | Target Compound | HDAC Inhibitor Compound |

|---|---|---|

| Oxadiazole Substituent | 5-(Propylthio) | 5-Phenyl |

| Side Chain | Benzamide | 2-Aminopropanamide |

| Mechanism | Not reported | HDAC-8 inhibition |

Key Insights :

- The phenyl group in the HDAC inhibitor likely engages in π-π stacking with enzyme residues, while the propylthio group in the target compound may prioritize hydrophobic interactions.

- The absence of an amino acid side chain (e.g., 2-aminopropanamide) in the target compound suggests divergent mechanisms of action.

Thioether-Containing Analogs

N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide () inhibits human carbonic anhydrase II (hCA II), a target in glaucoma and cancer.

| Feature | Target Compound | Ethylthio Analog |

|---|---|---|

| Oxadiazole Substituent | 5-(Propylthio) | 5-(Ethylthio) |

| Benzamide Modification | Unmodified | Sulfonyl group |

| Biological Target | Not reported | hCA II |

Key Insights :

Thiadiazole vs. Oxadiazole Derivatives

N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-phenoxybenzamide () replaces oxygen with sulfur in the diazole ring, altering electronic properties.

| Feature | Target Compound | Thiadiazole Analog |

|---|---|---|

| Heteroatom | Oxygen (oxadiazole) | Sulfur (thiadiazole) |

| Substituent | 5-(Propylthio) | 5-Isopropyl |

| Electronic Effects | Moderate electron-withdrawing | Stronger electron-withdrawing |

Biological Activity

N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and relevant case studies based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of a propylthio derivative with a benzamide precursor. The general synthetic route can be outlined as follows:

- Formation of 5-Propylthio-1,3,4-oxadiazole : This is achieved through the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative.

- Methylation : The resulting oxadiazole is then reacted with formaldehyde to introduce the methyl group.

- Coupling with Benzamide : Finally, the oxadiazole derivative is coupled with benzamide under suitable conditions to yield the target compound.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines.

| Compound | Cell Line Tested | Inhibition (%) |

|---|---|---|

| Compound A | HT-29 (Colon) | 68.28% |

| Compound B | MDA-MB-231 (Breast) | 62.95% |

This data indicates that oxadiazole derivatives can effectively inhibit cancer cell proliferation, suggesting their potential as anticancer agents .

Neuroprotective Properties

Research has indicated that oxadiazole derivatives can inhibit human acetylcholinesterase (hAChE), which is relevant for Alzheimer's disease treatment. Compounds structurally related to this compound exhibited moderate to excellent inhibition against hAChE and butyrylcholinesterase (hBChE), which are key enzymes in neurodegenerative disorders .

Case Studies

- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics .

- Neurotoxicity Assessment : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that selected compounds did not exhibit neurotoxic effects while maintaining their inhibitory profiles against hAChE. This suggests a favorable safety profile for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.